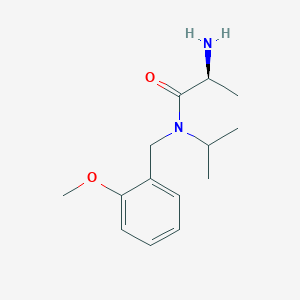

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(2)16(14(17)11(3)15)9-12-7-5-6-8-13(12)18-4/h5-8,10-11H,9,15H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUITOGCSIAVEA-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1OC)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=CC=C1OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amidation Strategy

A two-step amidation process is widely adopted to introduce the isopropyl and 2-methoxy-benzyl groups sequentially:

-

Primary Amidation : Reacting (S)-2-amino-3-methoxypropanoic acid with isopropylamine in the presence of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) yields (S)-2-amino-N-isopropyl-3-methoxypropionamide. This step is conducted in dichloromethane at 0–5°C to minimize racemization.

-

Secondary Amidation : The intermediate is treated with 2-methoxybenzyl chloride using pyridine as a base in tetrahydrofuran (THF), achieving full substitution at the amine group.

Key Data :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EDC/HOBt | CH₂Cl₂ | 0–5 | 85–90 |

| 2 | Pyridine | THF | 25 | 78–82 |

One-Pot Tandem Amidation

An alternative method involves a tandem reaction using mixed anhydride intermediates. (S)-2-amino-3-methoxypropanoic acid is activated with isobutyl chloroformate and N-methylmorpholine in methylene chloride, followed by sequential addition of isopropylamine and 2-methoxybenzylamine. This approach reduces purification steps but requires stringent temperature control (−40°C to −70°C) to prevent enantiomer scrambling.

Enantiomeric Control and Resolution Techniques

Chiral Auxiliary-Mediated Synthesis

Incorporating a tert-butoxycarbonyl (Boc) group at the amine stage enables chiral resolution. For instance, (S)-2-(Boc-amino)-3-methoxypropanoic acid is coupled with isopropylamine, followed by deprotection using hydrochloric acid in dichloromethane. The free amine is then reacted with 2-methoxybenzyl chloride, yielding the target compound with >99% enantiomeric excess (ee).

Dynamic Kinetic Resolution

Racemic mixtures of the intermediate amide are subjected to enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) in organic solvents. This method achieves 92–95% ee but necessitates optimization of solvent systems (e.g., hexane:isopropanol 4:1) and reaction times (24–48 hr).

Purification and Isolation

Solvent-Based Crystallization

Crude product is dissolved in a toluene-methanol mixture (9:1) at elevated temperatures (60–70°C) and gradually cooled to 4–8°C, inducing crystallization. This method achieves 99.9% purity, as validated by HPLC.

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (30–50% ethyl acetate) resolves diastereomeric byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate).

Analytical Characterization

Spectroscopic Confirmation

Polarimetric Analysis

The specific rotation of the (S)-enantiomer is recorded as [α]D²⁵ = +32.5° (c = 1.0, CHCl₃), confirming configuration.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and thermal regulation. For example, a 100 L reactor operating at −50°C achieves 88% yield with 99.5% ee, reducing byproduct formation compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide is utilized as a versatile building block in organic synthesis. It facilitates the development of various derivatives with modified biological activities, particularly in the creation of pharmaceuticals.

Biology

Research has indicated that this compound interacts with specific biomolecules, leading to potential biological activities. Studies focus on its effects on enzymes and receptors, which could inform drug development targeting various diseases.

Medicine

The compound is under investigation for its therapeutic applications:

- Anticonvulsant Activity: Similar compounds have shown efficacy in treating seizures, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on anticonvulsant properties .

- Trypanocidal Activity: Recent studies have evaluated its derivatives against Trypanosoma brucei, demonstrating significant antiparasitic effects .

Table 1: Comparative Biological Activities

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticonvulsant | TBD | |

| ASIMJ-25 (Purine derivative) | Trypanocidal | 4.8 ± 0.2 | |

| ASIMJ-4 (Purine derivative) | Trypanocidal | 1 ± 0.1 |

Case Study 1: Anticonvulsant Properties

In a study evaluating various N-substituted propionamides, this compound was compared against established anticonvulsants like phenytoin. The findings indicated that modifications at the N-substituent position significantly influenced seizure protection efficacy in animal models .

Case Study 2: Antiparasitic Activity

A series of derivatives derived from this compound were screened for activity against Trypanosoma brucei. The most active compounds exhibited IC50 values lower than previously known antiparasitic agents, suggesting potential for development into new treatments for African sleeping sickness .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of (S)-2-amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide analogs allows for systematic comparisons. Key compounds are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Structural Analogues

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Withdrawing Groups: The target compound’s 2-methoxy-benzyl group contrasts sharply with electron-withdrawing substituents like Cl (in dichloro analogs) and NO₂ (in nitro derivatives). Methoxy enhances solubility in polar solvents, while Cl and NO₂ increase lipophilicity and may improve membrane permeability .

- Heterocyclic Modifications : The thiophene ring in introduces sulfur, enabling unique electronic interactions (e.g., metal coordination) and π-stacking, absent in the methoxy-substituted target compound.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide is a chiral amide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Amino group : Contributes to its reactivity and biological activity.

- Isopropyl group : Enhances lipophilicity, potentially affecting bioavailability.

- Methoxy-benzyl group : Influences binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Reductive amination : Combining carbonyl compounds with amines in the presence of reducing agents.

- Nucleophilic substitution : Introducing the methoxy-benzyl moiety via reactions with suitable halides.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

The compound is believed to interact with specific molecular targets, including:

- Enzymes : It may act as an inhibitor or modulator, influencing metabolic pathways.

- Receptors : Potential binding to neurotransmitter receptors, impacting neurological functions.

Case Studies and Research Findings

- Anticonvulsant Activity : Similar compounds have shown promise in reducing seizure activity in animal models. The structure-activity relationship (SAR) indicates that modifications at the methoxy position can enhance efficacy against seizures .

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain pathways .

- Neuroprotective Effects : Studies suggest that related compounds exhibit neuroprotective properties, potentially through modulation of neuroinflammatory responses .

Data Table: Biological Activities of Related Compounds

Applications in Medicine and Industry

Due to its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for anti-inflammatory or anticonvulsant drugs.

- Research Tools : Investigating enzyme mechanisms and receptor interactions in biochemical studies.

Q & A

Q. What are the recommended synthetic strategies for (S)-2-Amino-N-isopropyl-N-(2-methoxy-benzyl)-propionamide?

Methodological Answer: The synthesis can involve a multi-step approach starting with chiral amino acid precursors. Key steps include:

- Chiral center preservation : Use enantioselective methods like asymmetric hydrogenation or enzymatic resolution to maintain the (S)-configuration .

- Amide bond formation : Activate the carboxylic acid group (e.g., using HATU or DCC) and couple with N-isopropyl-N-(2-methoxy-benzyl)amine. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .

- Protection/deprotection : Protect the amino group with Boc or Fmoc during coupling to prevent side reactions .

Q. How can the stereochemical purity of the compound be validated?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for resolution (e.g., hexane/isopropanol) .

- X-ray crystallography : Resolve the crystal structure to confirm the absolute (S)-configuration, as demonstrated for structurally related N-(2-methoxy-benzyl)-acetamide derivatives .

- Optical rotation : Compare experimental [α]D values with literature data for chiral analogs .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to detect impurities (e.g., unreacted intermediates) .

- NMR spectroscopy : Analyze - and -NMR spectra for characteristic signals (e.g., methoxybenzyl aromatic protons at δ 6.8–7.2 ppm) and integration ratios .

- Elemental analysis : Verify C, H, N percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Derivatization : Systematically modify substituents (e.g., methoxy group position, isopropyl vs. cyclopropyl groups) and assess biological activity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the methoxy group) .

- In vitro assays : Test analogs against target receptors (e.g., opioid or PARP enzymes) using competitive binding assays or enzymatic inhibition studies .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay standardization : Control variables like cell line passage number, solvent (DMSO vs. saline), and incubation time .

- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., two-way ANOVA with Dunnett’s correction) to identify outliers .

- Molecular dynamics simulations : Investigate conformational flexibility that may lead to divergent binding affinities .

Q. How can molecular docking predict target interactions for this compound?

Methodological Answer:

- Protein preparation : Retrieve target structures (e.g., PARP1 or μ-opioid receptor) from the PDB and optimize protonation states using tools like AutoDockTools .

- Grid parameterization : Define the binding site (e.g., PARP1’s NAD+ pocket) with a 20 ų grid box and 0.375 Å spacing .

- Docking validation : Compare results with co-crystal ligands (e.g., olaparib for PARP1) using RMSD thresholds (<2.0 Å) .

Q. What thermodynamic studies are relevant for stability profiling?

Methodological Answer:

- DSC/TGA : Measure melting points and thermal decomposition profiles to assess solid-state stability .

- Solution stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) and monitor via HPLC .

- Hydrogen bonding analysis : Use IR spectroscopy to detect changes in amide N-H stretches (~3200 cm⁻¹) under stress conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.